molecular formula C10H14O2 B1344360 2,6-Dimethylocta-2,6-dienedial

2,6-Dimethylocta-2,6-dienedial

Cat. No.: B1344360
M. Wt: 166.22 g/mol
InChI Key: GRHWFPUCRVCMRY-UHFFFAOYSA-N
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Description

2,6-Dimethylocta-2,6-dienedial (CAS: 80054-40-6) is an α,β-unsaturated dialdehyde with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. It is also known as 8-oxogeranial and exists in the (2E,6E)-stereoisomeric form . This compound is notable for its conjugated dialdehyde system, which confers reactivity in nucleophilic addition and cyclization reactions. It has been identified in natural product research, including studies on fungal metabolites with neuroprotective properties .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2,6-dimethylocta-2,6-dienedial

InChI

InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3

InChI Key

GRHWFPUCRVCMRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCC=C(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,6-dienedial can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyl-2,6-octadiene using oxidizing agents such as potassium permanganate or ozone . The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,6-dienedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylocta-2,6-dienedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,6-dienedial involves its reactive aldehyde groups and conjugated diene system. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The conjugated diene system can participate in electrophilic addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

All-trans-2,6-Dimethylocta-2,4,6-trienedial

  • Molecular Formula : Likely C₁₀H₁₂O₂ (inferred from –3).
  • Key Differences: Contains three conjugated double bonds (positions 2,4,6) compared to two in 2,6-dimethylocta-2,6-dienedial. Produced by cyanobacterial apocarotenoid cleavage oxygenases (e.g., NosACO), indicating a role in carotenoid degradation pathways .

(E,Z)-2,6-Dimethylocta-2,4,6-triene (neoAlloociMene)

  • Molecular Formula : C₁₀H₁₆ (unsaturated hydrocarbon).
  • Key Differences :
    • Lacks aldehyde groups, reducing polarity and reactivity.
    • Identified in roasted hemp seed oil as a key odorant, suggesting applications in flavor and fragrance industries .

(E)-2,6-Dimethylocta-2,5,7-trien-4-one

  • Molecular Formula : C₁₀H₁₄O (ketone derivative).
  • Key Differences :
    • Features a ketone group at position 4 instead of aldehydes.
    • Higher lipophilicity due to the absence of polar aldehyde groups, making it suitable for volatile applications (e.g., essential oils) .

(E)-2,6-Dimethylocta-3,7-diene-2,6-diol

  • Molecular Formula : C₁₀H₁₈O₂ (diol derivative).
  • Key Differences :
    • Contains two hydroxyl groups , enabling hydrogen bonding and increased water solubility.
    • Double bonds at positions 3 and 7 alter molecular geometry and steric effects .

(6E)-2,6-Dimethylocta-2,6-diene

  • Molecular Formula : C₁₀H₁₈ (diene hydrocarbon).
  • Key Differences: No oxygen-containing functional groups, resulting in non-polar behavior. Used as a precursor in synthetic chemistry (e.g., terpene derivatives) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C₁₀H₁₄O₂ 166.22 Two aldehydes Neuroprotective metabolites
All-trans-2,6-dimethylocta-2,4,6-trienedial C₁₀H₁₂O₂* ~166.12* Two aldehydes, triene Carotenoid degradation
(E,Z)-2,6-Dimethylocta-2,4,6-triene C₁₀H₁₆ 136.24 Triene Odorant in hemp seed oil
(E)-2,6-Dimethylocta-2,5,7-trien-4-one C₁₀H₁₄O 150.22 Ketone, triene Essential oil component
(E)-2,6-Dimethylocta-3,7-diene-2,6-diol C₁₀H₁₈O₂ 170.25 Two diols Hydrophilic intermediates
(6E)-2,6-Dimethylocta-2,6-diene C₁₀H₁₈ 138.25 Diene Synthetic precursor

*Estimated based on structural similarity.

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